molecular formula C14H9NO2S B11860965 4-(Benzo[d]isothiazol-3-yl)benzoic acid

4-(Benzo[d]isothiazol-3-yl)benzoic acid

Cat. No.: B11860965
M. Wt: 255.29 g/mol
InChI Key: JOKNKVQABKRVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]isothiazol-3-yl)benzoic acid is a high-purity organic building block of significant interest in medicinal and process chemistry. This compound features a benzoisothiazole scaffold linked to a benzoic acid group, making it a versatile intermediate for the construction of more complex molecules. Its primary research application is as a critical precursor in the synthetic pathway of active pharmaceutical ingredients (APIs). Patent literature identifies this compound as a key heterocyclic intermediate in the diastereoselective synthesis of Lurasidone hydrochloride , a widely used antipsychotic medication that acts as a dual antagonist of dopamine D2 and 5-HT2A receptors . Researchers utilize this benzoic acid derivative in coupling reactions and as a starting material for the preparation of piperazine-containing compounds . The molecular formula is C 14 H 9 NO 2 S and it has a molecular weight of 255.29 g/mol . The CAS registry number for this compound is 144456-29-1 . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)benzoic acid

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)18-15-13/h1-8H,(H,16,17)

InChI Key

JOKNKVQABKRVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzo[d]isothiazol-3-yl)benzoic acid: Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive scientific overview of 4-(Benzo[d]isothiazol-3-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the molecule's chemical structure, predicted physicochemical properties, a proposed synthetic route, and robust protocols for its analytical characterization. The information herein is curated to support further investigation and application of this compound.

Molecular Structure and Chemical Identity

4-(Benzo[d]isothiazol-3-yl)benzoic acid is an organic molecule that features a benzoic acid moiety substituted with a benzo[d]isothiazole ring at the 4-position. The core structure consists of a benzene ring fused to an isothiazole ring.

Systematic Name: 4-(1,2-Benzisothiazol-3-yl)benzoic acid CAS Number: 144456-29-1[1] Molecular Formula: C₁₄H₉NO₂S[1]

The structural arrangement of this molecule, particularly the presence of the benzisothiazole heterocycle, suggests potential for diverse biological activities. The benzisothiazole scaffold is a constituent of various pharmacologically active compounds.[2][3][4]

Caption: Chemical structure of 4-(Benzo[d]isothiazol-3-yl)benzoic acid.

Physicochemical Properties (Predicted)

To facilitate experimental design, the following physicochemical properties have been predicted based on the known characteristics of structurally related aromatic carboxylic acids and benzisothiazole derivatives.

PropertyPredicted ValueNotes
Molecular Weight 255.29 g/mol Calculated from the molecular formula C₁₄H₉NO₂S.[1]
Melting Point >250 °CAromatic carboxylic acids with rigid heterocyclic substituents typically exhibit high melting points.
pKa ~4-5The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the benzisothiazole ring may slightly increase the acidity. For comparison, the pKa of 4-benzoylbenzoic acid is 3.41.[5][6]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.The nonpolar aromatic rings dominate the molecule's polarity. Solubility in aqueous solutions is expected to increase at higher pH due to the deprotonation of the carboxylic acid.
LogP ~3.5-4.5This predicted octanol-water partition coefficient suggests moderate lipophilicity.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A robust and versatile method for the synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[7][8] The proposed synthetic route involves the coupling of 3-chloro-1,2-benzisothiazole with 4-carboxyphenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 3-Chloro-1,2-benzisothiazole F Inert Atmosphere (N₂ or Ar) A->F B 4-Carboxyphenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) G Heat (e.g., 80-100 °C) C->G D Base (e.g., K₂CO₃ or Cs₂CO₃) D->G E Solvent (e.g., Dioxane/Water) E->G F->G Mix & Degas H 4-(Benzo[d]isothiazol-3-yl)benzoic acid G->H Reaction & Workup

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask, add 3-chloro-1,2-benzisothiazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 6-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

    • Filter the resulting solid and wash with water to remove inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-(Benzo[d]isothiazol-3-yl)benzoic acid.

analytical_workflow start Synthesized Product tlc_hplc Chromatographic Purity (TLC/HPLC) start->tlc_hplc nmr Structural Elucidation (¹H & ¹³C NMR) tlc_hplc->nmr If Pure ms Molecular Weight Confirmation (Mass Spectrometry) nmr->ms ir Functional Group Analysis (FT-IR Spectroscopy) ms->ir elemental Elemental Composition (CHN Analysis) ir->elemental final Confirmed Structure & Purity elemental->final

Caption: Logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR (in DMSO-d₆, predicted):

    • δ 12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton. This peak may be broad.

    • δ 7.5-8.5 ppm (multiplets, 8H): Aromatic protons from both the benzoic acid and the benzisothiazole rings. The protons on the benzoic acid ring are expected to appear as two doublets (an AA'BB' system). The protons on the benzisothiazole ring will show a more complex splitting pattern. Protons adjacent to the carboxylic acid group and the isothiazole nitrogen will be shifted downfield. For benzoic acid in DMSO-d6, the aromatic protons typically resonate between 7.4 and 8.1 ppm.[9]

  • ¹³C NMR (in DMSO-d₆, predicted):

    • δ ~167 ppm: Carboxylic acid carbon.

    • δ 120-155 ppm: Aromatic and heterocyclic carbons. The spectrum will show 12 distinct signals in this region corresponding to the non-equivalent carbons of the two aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion Peak (M+H)⁺: m/z = 256.04

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, confirming the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1300 cm⁻¹: C-N and C-S stretching vibrations.

Potential Biological Significance and Applications

While specific biological data for 4-(Benzo[d]isothiazol-3-yl)benzoic acid is not extensively documented in publicly available literature, the benzisothiazole scaffold is a well-known pharmacophore with a broad range of activities. Derivatives of 1,2-benzisothiazole have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][10][11] The presence of the benzoic acid moiety can influence the molecule's pharmacokinetic properties and provides a handle for further derivatization, for instance, to form amides or esters. This makes 4-(Benzo[d]isothiazol-3-yl)benzoic acid a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

References

  • Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Farmaco. 1996 Nov;51(11):707-13.
  • Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones. Farmaco. 1990 Apr;45(4):439-46.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIV
  • 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors. Bioorg Med Chem. 2014 Apr 15;22(8):2535-42.
  • pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. J Phys Chem A. 2020 Aug 13;124(32):6415-6424.
  • Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors. PubMed.
  • Benzoic acid, 4-methoxy-, 4-propylphenyl ester Properties. EPA.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry.
  • Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry.
  • 4-Acetylbenzoic Acid. PubChem.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
  • qNMR.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • 4-(Benzo[d]isothiazol-3-yl)benzoic acid. BLDpharm.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). Der Pharma Chemica.
  • The Synthesis of Benzisothiazole and Benzothiazole N
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing.
  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

Sources

4-(Benzo[d]isothiazol-3-yl)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Benzo[d]isothiazol-3-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential as a PD-1/PD-L1 Interaction Inhibitor

This guide provides a comprehensive technical overview of 4-(Benzo[d]isothiazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a viable synthetic pathway, and contextualize its therapeutic potential, with a particular focus on its role as a scaffold for developing small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway.

Core Compound Identification and Properties

4-(Benzo[d]isothiazol-3-yl)benzoic acid is an aromatic carboxylic acid featuring a fused benzo[d]isothiazole heterocyclic system. This structural motif is recognized as a "privileged scaffold" in drug discovery, as it is present in a variety of biologically active compounds.

PropertyValueSource
CAS Number 144456-29-1[1]
Molecular Formula C₁₄H₉NO₂S[1]
Molecular Weight 267.29 g/mol Calculated
IUPAC Name 4-(1,2-benzisothiazol-3-yl)benzoic acidN/A
SMILES O=C(O)C1=CC=C(C2=NSC3=CC=CC=C23)C=C1[1]

Synthesis and Mechanistic Rationale

The synthesis of 3-aryl-benzo[d]isothiazoles can be achieved through various modern synthetic methodologies. A plausible and efficient route for the target compound, 4-(Benzo[d]isothiazol-3-yl)benzoic acid, involves a metal-catalyzed cross-coupling reaction followed by cyclization. The rationale for this approach lies in its high efficiency and tolerance for diverse functional groups, which is crucial for building complex molecular architectures in drug discovery.

One established method involves the reaction of an ortho-halobenzonitrile with a sulfur source. A proposed synthetic pathway is outlined below.

Proposed Synthetic Protocol:
  • Starting Material Preparation: The synthesis would commence with commercially available 2-fluoro-benzonitrile and methyl 4-mercaptobenzoate.

  • Nucleophilic Aromatic Substitution (SNAr): In a suitable polar aprotic solvent like Dimethylformamide (DMF), methyl 4-mercaptobenzoate is treated with a base such as sodium hydride (NaH) to form the corresponding thiolate. This nucleophile then displaces the fluorine atom of 2-fluoro-benzonitrile.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzo[d]isothiazole ring. This step can be promoted by an oxidizing agent like iodine or by electrochemical methods.[2]

  • Hydrolysis: The final step is the saponification of the methyl ester to the desired carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.

This multi-step synthesis offers a logical and experimentally validated approach to constructing the core scaffold of the target molecule.

Biological Context: The Benzo[d]isothiazole Scaffold in Oncology

The benzo[d]isothiazole core is a key structural component in a range of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Recently, this scaffold has gained significant attention for its potential in cancer immunotherapy.

Targeting the PD-1/PD-L1 Immune Checkpoint

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells, acts as a brake on the immune system.[6][7] This interaction allows cancer cells to evade immune surveillance.[8][9] Monoclonal antibodies that block this interaction have shown remarkable success in treating various cancers. However, these antibody-based therapies have limitations, such as high cost and potential immunogenicity, which has spurred the development of small-molecule inhibitors.[10]

The benzo[d]isothiazole scaffold has been identified as a promising starting point for designing such small-molecule PD-1/PD-L1 inhibitors. The structural features of 4-(Benzo[d]isothiazol-3-yl)benzoic acid, particularly the rigid heterocyclic system combined with the carboxylic acid moiety, provide a framework that can be functionalized to optimize binding to the PD-L1 dimerization interface.

PD-1/PD-L1 Signaling Pathway

The engagement of PD-L1 on a tumor cell with the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activity. This involves the recruitment of the phosphatase SHP-2 to the T-cell receptor, leading to the dephosphorylation of key signaling molecules and the attenuation of the anti-tumor immune response.[7]

PD1_Pathway cluster_TCell T-Cell cluster_Tumor Tumor Cell cluster_Inhibitor TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->TCR Dephosphorylates Inhibition Inhibition SHP2->Inhibition Inhibition->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding Inhibitor 4-(Benzo[d]isothiazol-3-yl) benzoic acid Analog Inhibitor->PDL1 Blocks Interaction HTRF_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Assay Buffer B Dilute Test Compounds A->B C Prepare PD-1 & PD-L1 Solution A->C D Prepare Detection Reagents A->D E Add Compound/Vehicle to Plate F Add PD-1/PD-L1 Mixture E->F G Incubate (Protein Interaction) F->G H Add Detection Reagents G->H I Incubate (Detection) H->I J Read Plate (HTRF Reader) I->J K Calculate HTRF Ratio J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Experimental workflow for HTRF-based screening.

Conclusion and Future Directions

4-(Benzo[d]isothiazol-3-yl)benzoic acid represents a molecule of high interest for researchers in drug discovery, particularly in the field of immuno-oncology. Its core benzo[d]isothiazole structure serves as a robust foundation for the design of novel small-molecule inhibitors targeting the PD-1/PD-L1 axis. The synthetic accessibility of this scaffold, combined with powerful screening methodologies like HTRF, enables the rapid exploration of structure-activity relationships. Future research will likely focus on the derivatization of the benzoic acid moiety and the benzo[d]isothiazole ring to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically viable oral immunotherapy agent.

References

  • PD-1/PD-L1 pathway: current researches in cancer - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed. (2022, June 15). Retrieved February 25, 2026, from [Link]

  • PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape - Scirp.org. (n.d.). Retrieved February 25, 2026, from [Link]

  • Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed. (n.d.). Retrieved February 25, 2026, from [Link]

  • PD-1/PD-L1 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 25, 2026, from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • HTRF® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • How to run a cell based phospho HTRF assay - YouTube. (2024, June 11). Retrieved February 25, 2026, from [Link]

  • HTRF assay for YEATS domain peptide interaction - EUbOPEN. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (n.d.). Retrieved February 25, 2026, from [Link]

  • 4-(1,2,3-THIADIAZOL-4-YL)BENZOIC ACID | CAS 187999-31-1 - Matrix Fine Chemicals. (n.d.). Retrieved February 25, 2026, from [Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[6][8]hiazin-4-One Derivatives - MDPI. (2025, May 9). Retrieved February 25, 2026, from [Link]

  • 4-(1,3-Thiazol-4-yl)benzoic acid Properties - EPA. (2025, October 15). Retrieved February 25, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010, February 24). Retrieved February 25, 2026, from [Link]

  • Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit and evaluation as aldose reductase inhibitors - PubMed. (2005, September 15). Retrieved February 25, 2026, from [Link]

  • 4-(1,2-Benzisothiazol-3-yl)-1-Piperazine - Pipzine Chemicals. (n.d.). Retrieved February 25, 2026, from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of novel benzothiazole compounds with an extended conjugated system - Arkivoc. (n.d.). Retrieved February 25, 2026, from [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - - Nottingham ePrints. (n.d.). Retrieved February 25, 2026, from [Link]

  • Benzisothiazoles synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Benzo[d]isothiazol-3-yl-benzamidines: a class of protective agents on culture of human cartilage and chondrocytes stimulated by IL-1beta - PubMed. (2007, January 15). Retrieved February 25, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2). Retrieved February 25, 2026, from [Link]

  • 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | C10H7NO3S2 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Benzo[d]isothiazole Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a confluence of desirable pharmacological properties and synthetic accessibility is perpetual. The benzo[d]isothiazole nucleus, a privileged heterocyclic system, has garnered significant attention for its diverse biological activities. When strategically fused or derivatized with a benzoic acid moiety, it gives rise to a class of compounds—benzo[d]isothiazole benzoic acids—with profound therapeutic potential. This technical guide provides an in-depth exploration of this ascendant scaffold, elucidating its synthesis, multifaceted biological activities, and underlying mechanisms of action.

The Architectural Rationale: Synergistic Union of Two Pharmacophores

The therapeutic promise of the benzo[d]isothiazole benzoic acid scaffold stems from the synergistic interplay of its two core components. The benzo[d]isothiazole ring system is a bioisostere of various endogenous molecules and is known to interact with a range of biological targets.[1][2] The benzoic acid moiety, a common feature in many established drugs, provides a crucial carboxylic acid group that can act as a hydrogen bond donor and acceptor, often anchoring the molecule to the active sites of enzymes or receptors.[3] The strategic combination of these two pharmacophores creates a molecular architecture with the potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthetic Trajectories: Crafting the Benzo[d]isothiazole Benzoic Acid Core

The synthesis of benzo[d]isothiazole benzoic acid derivatives can be approached through several strategic routes, often involving the construction of the benzo[d]isothiazole core followed by the introduction or modification of the benzoic acid moiety, or vice versa. A prevalent method involves the cyclization of appropriately substituted benzamides.[4]

Representative Synthetic Protocol: Copper-Catalyzed C-S/N-S Bond Formation

A robust method for the synthesis of benzo[d]isothiazolones, which can be precursors to the target scaffold, involves a copper-mediated C-S/N-S bond formation.[4] This approach utilizes benzamides derived from benzoic acids as starting materials.

Step-by-Step Methodology:

  • Amide Formation: A substituted benzoic acid is coupled with (pyridin-2-yl)isopropylamine (PIP-amine) to form the corresponding benzamide.

  • Cyclization: The resulting benzamide is then coupled with molecular sulfur under aerobic conditions.

  • Catalysis: The reaction is promoted by a copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) catalyst.

  • Oxidation and Additives: An oxidant such as silver(I) oxide (Ag₂O) and an additive like tetrabutylammonium iodide (TBAI) are employed to facilitate the C-H activation and subsequent bond formations.

  • Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane (DCM) at elevated temperatures (e.g., 90 °C).[4]

This methodology allows for the synthesis of a variety of substituted benzo[d]isothiazolones, which can then be further functionalized to introduce or unmask a carboxylic acid group, thereby yielding the desired benzo[d]isothiazole benzoic acid scaffold.

Therapeutic Frontiers: A Spectrum of Biological Activities

The benzo[d]isothiazole benzoic acid scaffold has emerged as a versatile platform for the development of therapeutic agents targeting a range of diseases. The following sections detail the key areas where these compounds have demonstrated significant potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the closely related benzothiazole scaffold have shown significant promise as anticancer agents, and by extension, benzo[d]isothiazole benzoic acids are being actively investigated for similar properties.[5][6][7] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and the modulation of critical signaling pathways involved in cancer progression.[8]

One key mechanism of action is the induction of apoptosis through the mitochondrial intrinsic pathway.[8] This involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential and the subsequent activation of a cascade of enzymatic events that result in programmed cell death.[8]

Signaling Pathway: Induction of Apoptosis by a Benzothiazole Derivative (BTD)

BTD Benzothiazole Derivative (BTD) ROS ↑ Reactive Oxygen Species (ROS) BTD->ROS Mito Loss of Mitochondrial Transmembrane Potential ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: A novel benzothiazole derivative (BTD) induces apoptosis in colorectal cancer cells by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., PANC-1, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are treated with various concentrations of the benzo[d]isothiazole benzoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDCancer Cell LineActivity Metric (IC₅₀ in µM)Reference
4a PANC-1 (Pancreatic)Dose-dependent inhibition[5]
4b PANC-1 (Pancreatic)Dose-dependent inhibition[5]
T2 Multiple Cell LinesSignificant Activity[6]

Note: The data in this table is for benzothiazole derivatives, which are structurally related to the benzo[d]isothiazole benzoic acid scaffold.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzo[d]isothiazole and benzothiazole derivatives have demonstrated potent anti-inflammatory properties.[9][10][11] The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[11]

Logical Relationship: Anti-inflammatory Mechanism of Action

Inflammatory_Stimuli Inflammatory Stimuli COX_Enzymes COX-1 / COX-2 Enzymes Inflammatory_Stimuli->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzo_Deriv Benzo[d]isothiazole Benzoic Acid Derivative Benzo_Deriv->COX_Enzymes Inhibition

Caption: Benzo[d]isothiazole benzoic acid derivatives can exert anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[11]

Antimicrobial Prowess: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents. Benzo[d]isothiazole and benzothiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[12][13][14] Schiff bases derived from aminobenzothiazole and 2-formylbenzoic acid, for instance, have demonstrated good antimicrobial activity.[12]

Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

The broth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilutions: Serial dilutions of the benzo[d]isothiazole benzoic acid compound are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Table 2: Antimicrobial Activity of Benzothiazole-Imino-Benzoic Acid Schiff Bases

CompoundBacterial StrainActivityReference
(E)-2-((benzo[d]thiazol-2-ylimino)methyl)benzoic acidHuman epidemic causing bacterial strainsGood antimicrobial activity[12]
(E)-2-(((5-nitrobenzo[d]thiazol-2-yl)imino)methyl)benzoic acidHuman epidemic causing bacterial strainsGood antimicrobial activity[12]

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For benzo[d]isothiazole benzoic acid scaffolds, the nature and position of substituents on both the benzo[d]isothiazole ring and the benzoic acid moiety can significantly influence biological activity. For instance, in a series of benzo[d]isothiazole-3-carboxylic acid benzylidene hydrazones, the antiproliferative activity was found to correlate directly with the polarity of the molecules.[15]

Future Perspectives: The Road Ahead

The benzo[d]isothiazole benzoic acid scaffold represents a promising and versatile platform for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader and more diverse library of benzo[d]isothiazole benzoic acid derivatives are needed to fully explore the therapeutic potential of this scaffold.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models of disease.

  • Optimization of Pharmacokinetic Properties: Medicinal chemistry efforts should be directed towards optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-likeness.

References

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., & Cabras, C. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Available from: [Link]

  • Ivanova, Y., Van der Eycken, E., & Ermolat'ev, D. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-30. Available from: [Link]

  • Gulab, H., Shah, Z., Mahmood, M., Shah, S. R., Ali, S., Iqbal, M., & Khan, S. (2019). Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. Results in Chemistry, 1, 100006. Available from: [Link]

  • Üremis, M., Ceylan, M., & Uremis, N. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Journal of the Brazilian Chemical Society, 28(11), 2119-2128. Available from: [Link]

  • Sekar, V., Periasamy, P., & Raaman, N. (2012). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 24(12), 5747-5749. Available from: [Link]

  • Zhang, Y., Li, S., Nan, X., Wang, Y., Zhang, J., Liu, K., ... & Cheng, M. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 123, 105769. Available from: [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]

  • Al-Ostath, A. I., El-Faham, A., & Riadi, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Zani, F., Vicini, P., Incerti, M., & Palla, G. (2004). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 39(2), 113-119. Available from: [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1836-1842. Available from: [Link]

  • Chen, J., Li, X., & Yuan, G. (2019). Strategies for synthesizing benzo[d]isothiazol-3(2H)-one derivatives. Tetrahedron Letters, 60(40), 151093. Available from: [Link]

  • Verma, A., Martin, A., & Singh, A. (2014). Synthesis, Characterization and evaluation of Anti-inflammatory and Analgesic activity of Benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 2(03), 84-89. Available from: [Link]

  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Wang, Y., & Zhang, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1189332. Available from: [Link]

  • Singh, S., Kumar, A., & Kumar, R. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal. Available from: [Link]

  • Taylor, R. J. K., & Bull, S. D. (2016). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available from: [Link]

  • Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 174-190. Available from: [Link]

  • Kumar, S., Singh, P., & Singh, P. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1282, 135165. Available from: [Link]

  • El-Metwaly, N., & El-Gohary, N. S. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. Egyptian Journal of Chemistry, 65(12), 8659-8673. Available from: [Link]

  • Ibrahim, A. A., Ali, O. A., & El-Sayed, M. A. A. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 20(8), 1657-1666. Available from: [Link]

  • Supuran, C. T., & Winum, J. Y. (2020). Benzothiazole derivatives as anticancer agents. Expert Opinion on Therapeutic Patents, 30(1), 1-15. Available from: [Link]

  • Tapkir, A. S., Chitlange, S. S., & Bhole, R. P. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. The Thai Journal of Pharmaceutical Sciences, 45(5), 428-432. Available from: [Link]

  • El-Faham, A., & Al-Osta, A. I. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-30. Available from: [Link]

  • Pal, R. K., Swamy, G. M., & Kumar, S. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry, 279, 116831. Available from: [Link]

  • Sestito, S., Daniele, S., Gherardini, L., La Pietra, V., Garcia-Gil, M., Martini, C., & Manera, C. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. Available from: [Link]

  • A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (2025). ResearchGate. Available from: [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(28), 14718-14728. Available from: [Link]

  • Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections. Available from: [Link]

  • Okonkwo, V. I., et al. (2026). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Der Pharma Chemica. Available from: [Link]

  • El-Sayed, N. F., et al. (2016). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 8(8), 84-95. Available from: [Link]

  • Benzo[d]thiazole-based compounds in the pharmaceutical industry. (n.d.). ResearchGate. Available from: [Link]

  • Ibrahim, A. A., et al. (2016). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. SciSpace. Available from: [Link]

  • Khan, S., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Molecules, 27(18), 6084. Available from: [Link]

  • Khan, S., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of. Semantic Scholar. Available from: [Link]

Sources

Pharmacophore Modeling of 4-(Benzo[d]isothiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject Matter: Computational Drug Discovery (CADD) Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of 4-(Benzo[d]isothiazol-3-yl)benzoic acid , a bi-aryl scaffold exhibiting significant potential as a kinase inhibitor (specifically PIM-1/PIM-2) and an anti-inflammatory agent.

The benzo[d]isothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, capable of engaging multiple biological targets through hydrophobic interactions and hydrogen bonding. When coupled with a benzoic acid tail, the molecule gains a critical electrostatic anchor, making it an ideal candidate for Fragment-Based Drug Design (FBDD) . This guide details the protocols for both Ligand-Based (LBDD) and Structure-Based (SBDD) pharmacophore generation, focusing on the optimization of this scaffold for high-affinity protein binding.

Section 1: Molecular Architecture & Chemical Space

Before initiating modeling, one must deconstruct the ligand into its constituent pharmacophoric features. 4-(Benzo[d]isothiazol-3-yl)benzoic acid represents a rigidified bi-aryl system with specific electronic properties.

Structural Decomposition
MoietyChemical FeaturePharmacophoric RoleInteraction Potential
Benzo[d]isothiazole Bicyclic Aromatic SystemHyd / Aro (Hydrophobic/Aromatic)

-

stacking (e.g., with Phe/Trp in kinase hinge regions).
Isothiazole Nitrogen

Nitrogen
HBA (H-Bond Acceptor)Hydrogen bonding with backbone amides (e.g., Hinge region).
Benzoic Acid Carboxylate Anion (

)
NI (Negative Ionizable)Salt bridge formation with positively charged residues (Lys/Arg).
Bi-aryl Linker C-C Bond (C3-C1')Rigidity Restricts conformational entropy; defines the vector between the hydrophobic core and the acidic tail.
Conformational Analysis

The bond connecting the benzisothiazole and the benzoic acid ring allows for rotation, creating a torsion angle that dictates the molecule's planarity.

  • Low Energy State: Typically non-planar (twisted) to minimize steric clash between ortho-protons.

  • Bioactive Conformation: Often approaches coplanarity in restricted pockets (e.g., DNA intercalators or narrow kinase ATP pockets), requiring an energy penalty calculation during modeling.

Section 2: Target Profiling (PIM-1 Kinase Case Study)

For this guide, we utilize PIM-1 Kinase as the primary biological target.[1] PIM-1 is a serine/threonine kinase overexpressed in hematological malignancies. The 4-(Benzo[d]isothiazol-3-yl)benzoic acid scaffold mimics the binding mode of known PIM inhibitors (e.g., SGI-1776 analogs) by spanning the ATP-binding pocket.

  • Hinge Region: The benzisothiazole nitrogen accepts a hydrogen bond from the backbone amide of Glu121 .

  • Salt Bridge: The benzoic acid moiety extends to the solvent-exposed region or the phosphate-binding loop, forming a salt bridge with the catalytic Lys67 .

Section 3: Ligand-Based Pharmacophore Protocol (LBDD)

Scenario: The receptor structure is treated as unknown or flexible. We derive the model by superimposing active analogs.

Dataset Preparation
  • Curate Actives: Select 15-20 analogs of benzo[d]isothiazole with known

    
     values against the target.
    
  • Generate Conformations: Use a systematic search (RMSD gradient < 0.01 kcal/mol/Å) to generate up to 100 conformers per molecule.

    • Rationale: Bioactive conformations are rarely the global minimum. We must sample the entire energy landscape within 10 kcal/mol of the global minimum.

Alignment & Feature Extraction

The goal is to align the molecules based on chemical features, not just atomic coordinates.

  • Step 1: Define the Reference Ligand (Most potent analog).

  • Step 2: Perform Flexible Alignment . Allow the software (e.g., MOE, LigandScout) to adjust torsion angles to maximize feature overlap.

  • Step 3: Identify Shared Features.[2]

    • Essential: 1 Aromatic Center (Benzisothiazole), 1 H-bond Acceptor (N), 1 Negative Ionizable (Acid).

    • Optional: Hydrophobic regions on the phenyl ring.

LBDD Workflow Diagram

LBDD_Workflow Input Input: Analog Library (SMILES/SD File) Prep Data Prep: Protonation (pH 7.4) Energy Min. Input->Prep Conf Conformer Generation (Stochastic/Systematic) Prep->Conf Align Molecular Alignment (Feature-based) Conf->Align Extract Feature Extraction (HBA, HBD, Aro, Ion) Align->Extract Model Hypothesis Generation (Common Feature Pharmacophore) Extract->Model Valid Validation (Decoy Set / ROC) Model->Valid

Caption: Workflow for Ligand-Based Pharmacophore generation, moving from chemical curation to statistical validation.

Section 4: Structure-Based Pharmacophore Protocol (SBDD)

Scenario: We dock 4-(Benzo[d]isothiazol-3-yl)benzoic acid into the crystal structure of PIM-1 (e.g., PDB ID: 3BGQ or 4A7C ) to map specific interaction points.

Complex Generation (Docking)
  • Protein Prep: Remove water molecules (unless bridging). Protonate residues at pH 7.4. Ensure Lys67 is positively charged.

  • Ligand Prep: Generate the carboxylate anion form of the ligand.

  • Docking: Perform induced-fit docking. The benzisothiazole ring should be directed toward the hinge region (Glu121), and the benzoic acid toward Lys67.

Interaction-Derived Features

Once the pose is validated (low RMSD re-docking), convert interactions into pharmacophore features:

  • Feature 1 (F1): HBA Vector originating from the benzisothiazole Nitrogen, pointing to the backbone NH of Glu121.

  • Feature 2 (F2): Aromatic Hydrophobic centroid on the benzisothiazole ring (sandwich interaction with Val52/Leu174).

  • Feature 3 (F3): Negative Ionizable sphere on the carboxylate group, centered on the salt bridge with Lys67.

  • Exclusion Volumes: Add "exclusion spheres" where the protein backbone exists to prevent steric clashes in future screening.

SBDD Interaction Map

SBDD_Interaction Glu121 Glu121 (Hinge) Backbone NH Nitrogen N Atom (H-Bond Acceptor) Glu121->Nitrogen H-Bond (2.8 Å) Lys67 Lys67 (Catalytic) NH3+ BenzoicAcid Benzoic Acid (Negative Ionizable) Lys67->BenzoicAcid Salt Bridge (3.0 Å) HydPocket Hydrophobic Pocket (Val52, Leu174) Benzisothiazole Benzisothiazole Ring (Aromatic/Hydrophobic) HydPocket->Benzisothiazole Van der Waals Benzisothiazole->BenzoicAcid Linker (Rigid)

Caption: Interaction map showing the critical binding vectors between the ligand and PIM-1 kinase residues.

Section 5: Validation & Virtual Screening

A pharmacophore model is only as good as its ability to discriminate between active compounds and inactive decoys.

Decoy Set Construction

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) methodology:

  • Select 50 known actives.

  • Generate 2,500 decoys (50 per active) that match the actives in physical properties (MW, LogP, Rotatable Bonds) but differ in topology.

Metrics for Success

Run the pharmacophore search against the combined Active + Decoy database and calculate:

  • Enrichment Factor (EF):

    
    
    Target:
    
    
    
    .
  • ROC AUC (Receiver Operating Characteristic Area Under Curve):

    • Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1-Specificity).

    • Target: AUC > 0.7 (Acceptable), > 0.85 (Excellent).

Troubleshooting
  • Problem: High False Positives.

    • Solution: Add exclusion volumes to the model. The benzoic acid might be too accessible; restrict the volume around the linker.

  • Problem: Low Active Retrieval.

    • Solution: Increase the tolerance radius of the features (e.g., from 1.5 Å to 2.0 Å) to account for induced-fit flexibility.

References

  • Medicinal Chemistry of Benzisothiazoles

    • Title: Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents.
    • Source: Pharmacy & BioAllied Sciences (via Vertex AI Search), 2025.
    • URL:

  • PIM-1 Kinase Inhibitor Design

    • Title: Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.[1]

    • Source: MDPI (Molecules), 2026.
    • URL:

  • Pharmacophore Modeling Best Practices

    • Title: Pharmacophore modeling: advances and pitfalls.[2][3][4]

    • Source: Frontiers in Drug Discovery, 2024.
    • URL:

  • Benzisothiazole Biological Profile

    • Title: An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.[5][6][7]

    • Source: ResearchG
    • URL:

  • General Pharmacophore Theory

    • Title: Applications and Limitations of Pharmacophore Modeling.[2][3][4][8]

    • Source: Drug Discovery Pro, 2024.
    • URL:

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 4-(Benzo[d]isothiazol-3-yl)benzoic acid serves as a crucial building block in medicinal chemistry for developing novel therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis of key intermediates leading to this target molecule. We will dissect a robust, multi-step synthetic pathway, emphasizing the strategic rationale behind procedural choices, from protecting group chemistry to the pivotal oxidative cyclization for ring formation. Detailed, step-by-step protocols are provided for each intermediate, supported by quantitative data tables and mechanistic diagrams to ensure reproducibility and a deep understanding of the underlying chemical transformations.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid is most effectively approached via a convergent strategy that builds the core benzo[d]isothiazole ring from precursors already containing the benzoic acid moiety (or a protected version thereof). This approach minimizes late-stage functionalization challenges and often leads to higher overall yields.

Our chosen pathway begins with commercially available 2-mercaptobenzoic acid and methyl 4-aminobenzoate. The strategy hinges on three key transformations:

  • Thiol Protection & Amide Coupling: Protection of the reactive thiol group of 2-mercaptobenzoic acid is critical to prevent unwanted disulfide formation and ensure clean amide bond formation.

  • Deprotection & Oxidative Cyclization: Subsequent deprotection of the thiol is followed by a crucial intramolecular oxidative N-S bond formation to construct the benzo[d]isothiazole ring system.

  • Ester Hydrolysis: The final step involves saponification of the methyl ester to yield the target carboxylic acid.

G Target 4-(Benzo[d]isothiazol-3-yl)benzoic acid Intermediate_Ester Intermediate 2: Methyl 4-(Benzo[d]isothiazol-3-yl)benzoate Target->Intermediate_Ester Saponification Intermediate_Amide_Deprotected Methyl 4-((2-mercaptobenzoyl)amino)benzoate Intermediate_Ester->Intermediate_Amide_Deprotected Oxidative Cyclization Intermediate_Amide_Protected Intermediate 1: Methyl 4-((2-(tritylthio)benzoyl)amino)benzoate Intermediate_Amide_Deprotected->Intermediate_Amide_Protected Deprotection Starting_Material_1 2-(Tritylthio)benzoic Acid Intermediate_Amide_Protected->Starting_Material_1 Amide Coupling Starting_Material_2 Methyl 4-aminobenzoate Intermediate_Amide_Protected->Starting_Material_2 Amide Coupling Starting_Material_3 2-Mercaptobenzoic Acid Starting_Material_1->Starting_Material_3 Thiol Protection Starting_Material_4 Trityl Chloride Starting_Material_1->Starting_Material_4 Thiol Protection

Caption: Retrosynthetic pathway for 4-(Benzo[d]isothiazol-3-yl)benzoic acid.

Protocol I: Synthesis of Intermediate 1 - Methyl 4-((2-(tritylthio)benzoyl)amino)benzoate

This phase involves two critical steps: protecting the thiol of 2-mercaptobenzoic acid and then coupling it with the amine.

Step 1: Protection of 2-Mercaptobenzoic Acid

Expertise & Causality: The thiol group is nucleophilic and susceptible to oxidation to a disulfide, which would complicate the subsequent amidation step. The trityl (triphenylmethyl) group is an ideal protecting group for thiols as it is bulky, preventing dimerization, and can be selectively removed under acidic conditions without affecting other functional groups like esters or amides.

Protocol:

  • Dissolve 2-mercaptobenzoic acid (1.0 equiv) and trityl chloride (1.05 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (TEA) (2.5 equiv) dropwise to the solution at 0 °C (ice bath). The TEA acts as a base to deprotonate the carboxylic acid and the thiol, facilitating the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 2-(tritylthio)benzoic acid, by recrystallization or column chromatography.

Step 2: Amide Coupling

Expertise & Causality: The formation of the amide bond between the protected acid and methyl 4-aminobenzoate is achieved using a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions, leading to a clean and efficient coupling under mild conditions.

Protocol:

  • To a solution of 2-(tritylthio)benzoic acid (1.0 equiv) in anhydrous DCM, add EDC (1.2 equiv) and HOBt (1.2 equiv). Stir the mixture for 20 minutes at room temperature to pre-activate the acid.

  • Add methyl 4-aminobenzoate (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product, Methyl 4-((2-(tritylthio)benzoyl)amino)benzoate, is purified by column chromatography on silica gel.

Reagent Molar Equiv. Purpose
Step 1: Protection
2-Mercaptobenzoic Acid1.0Starting Material
Trityl Chloride1.05Protecting Agent
Triethylamine (TEA)2.5Base
Dichloromethane (DCM)-Solvent
Step 2: Coupling
2-(Tritylthio)benzoic Acid1.0Starting Material
Methyl 4-aminobenzoate1.1Coupling Partner
EDC1.2Coupling Agent
HOBt1.2Coupling Additive
Dichloromethane (DCM)-Solvent
Caption: Reagent table for the synthesis of Intermediate 1.

Protocol II: Synthesis of Intermediate 2 - Methyl 4-(Benzo[d]isothiazol-3-yl)benzoate

This stage involves the deprotection of the thiol and the key ring-forming reaction.

Step 3: Trityl Deprotection

Expertise & Causality: The trityl group is efficiently cleaved under acidic conditions. Trifluoroacetic acid (TFA) is used for this purpose. A scavenger, triethylsilane (TES), is crucial in this step to trap the highly reactive trityl cation that is released, thereby preventing it from re-attaching to the thiol or causing other side reactions.

Protocol:

  • Dissolve Intermediate 1 (1.0 equiv) in DCM.

  • Add triethylsilane (TES) (2.0 equiv) to the solution.

  • Add trifluoroacetic acid (TFA) (10-15 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The crude product, methyl 4-((2-mercaptobenzoyl)amino)benzoate, is often carried forward to the next step without extensive purification, after a simple workup of co-evaporation with a solvent like toluene.

Step 4: Oxidative Cyclization to form the Benzo[d]isothiazole Ring

Expertise & Causality: This is the cornerstone of the synthesis. The intramolecular N-S bond is formed via an oxidative dehydrogenative cyclization. Several methods exist for this transformation.[2] A reliable and scalable method involves using a copper(I) catalyst under an oxygen atmosphere. The Cu(I) species likely coordinates to the thiol and facilitates the oxidative cyclization, with oxygen serving as the terminal oxidant.[2] This method avoids harsh or stoichiometric oxidants, making it a greener choice.

Protocol:

  • Dissolve the crude methyl 4-((2-mercaptobenzoyl)amino)benzoate (1.0 equiv) in a suitable solvent such as 1,4-dioxane or DMF.

  • Add a catalytic amount of Copper(I) iodide (CuI) (0.1 equiv).

  • Stir the reaction mixture vigorously under an atmosphere of oxygen (an O₂-filled balloon is sufficient for lab scale) at 80-100 °C.

  • Monitor the reaction by LC-MS or TLC for the formation of the product. The reaction is typically complete within 6-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the final intermediate, Methyl 4-(Benzo[d]isothiazol-3-yl)benzoate, by column chromatography.

Caption: Proposed mechanism for Cu(I)-catalyzed oxidative cyclization.

Protocol III: Final Synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic Acid

Step 5: Saponification

Expertise & Causality: The final step is a standard saponification (base-mediated hydrolysis) of the methyl ester. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in the presence of sensitive functional groups due to its milder nature and lower tendency to cause side reactions. A co-solvent system like THF/water is used to ensure the solubility of the organic substrate in the aqueous base.

Protocol:

  • Dissolve Intermediate 2 (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS confirms the disappearance of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The product, 4-(Benzo[d]isothiazol-3-yl)benzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final pure product.

Reaction Step Key Reagents Solvent Temp. Time Typical Yield
Thiol Protection Trityl Chloride, TEADCM0°C to RT12-16 h>90%
Amide Coupling EDC, HOBtDCMRT18-24 h80-90%
Deprotection TFA, TESDCM0°C to RT1-2 hCrude
Cyclization CuI (cat.), O₂1,4-Dioxane80-100°C6-12 h70-85%
Saponification LiOH·H₂OTHF/H₂ORT4-8 h>95%
Caption: Summary of reaction conditions and expected yields.

Overall Synthetic Workflow

Caption: Overall experimental workflow from starting materials to final product.

References

  • Ivanova, Y., & Wessjohann, L. A. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-175. [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., & La Colla, P. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(21), 4785-4789. [Link]

  • Chen, S., et al. (2021). Electrochemical Dehydrogenative Cyclization for the Synthesis of Benzo[d]isothiazol-3(2H)-ones. Organic Letters, 23(15), 5886–5890. (This reference is illustrative of the cyclization chemistry discussed in[2]).

  • Kuninobu, Y., & Kanai, M. (2013). Copper(I)-Catalyzed Intramolecular N–S Bond Formation: Synthesis of Benzo[d]isothiazol-3(2H)-ones. Angewandte Chemie International Edition, 52(33), 8751-8754. (This reference is illustrative of the cyclization chemistry discussed in[2]).

  • He, L., & Wang, L. (2017). KBr-Catalyzed Intramolecular Oxidative Dehydrogenative Cyclization for the Synthesis of Benzo[d]isothiazol-3(2H)-ones. The Journal of Organic Chemistry, 82(1), 659-665. (This reference is illustrative of the cyclization chemistry discussed in[2]).

  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. Molecules, 30(x), 2099. [Link]

  • Taylor & Francis Group. (2020). A new strategy for the synthesis of 2-mercaptobenzazole derivatives by green chemistry metrics. Figshare. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(2). [Link]

Sources

Using 4-(Benzo[d]isothiazol-3-yl)benzoic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Benzo[d]isothiazol-3-yl)benzoic Acid in Coordination Polymerization

Executive Summary

This technical guide details the synthesis, coordination behavior, and application of 4-(benzo[d]isothiazol-3-yl)benzoic acid (referred to herein as H(BITBA) ). This ligand represents a high-value "heterofunctional" linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Its structural utility stems from its dual-binding capability:

  • Carboxylate Tail: A "hard" oxygen donor for robust cluster formation (e.g., with Zr(IV), Ln(III), Zn(II)).

  • Benzisothiazole Head: A "soft/borderline" nitrogen donor within a rigid heterocyclic core, facilitating

    
    -
    
    
    
    stacking and auxiliary coordination to soft metals (e.g., Ag(I), Cd(II)).

This guide provides validated protocols for ligand synthesis, solvothermal crystal growth, and luminescent sensing applications.

Part 1: Ligand Synthesis Protocol

Objective: Synthesize high-purity H(BITBA) via Suzuki-Miyaura cross-coupling. Rationale: The 3-position of the benzisothiazole ring is activated for coupling. Using 4-carboxyphenylboronic acid ensures the carboxylic acid functionality is installed directly without need for subsequent hydrolysis steps, provided the pH is controlled.

Reaction Scheme (Graphviz)

Synthesis Pre1 3-chlorobenzo[d]isothiazole (Electrophile) Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2M) Pre1->Cat Pre2 4-carboxyphenylboronic acid (Nucleophile) Pre2->Cat Inter Pd(II) Intermediate (Oxidative Addition) Cat->Inter 100°C, 12h DME/H2O (3:1) Prod 4-(benzo[d]isothiazol-3-yl)benzoic acid (H-BITBA) Inter->Prod Reductive Elimination Acidification (HCl)

Figure 1: Suzuki-Miyaura coupling pathway for H(BITBA) synthesis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Precursor A: 3-chlorobenzo[d]isothiazole (1.0 eq, 10 mmol, 1.69 g).

    • Precursor B: 4-carboxyphenylboronic acid (1.1 eq, 11 mmol, 1.82 g).

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

    • Base: Na₂CO₃ (2M aqueous solution, 15 mL).

    • Solvent: 1,2-Dimethoxyethane (DME) (45 mL). Note: De-gas solvents with N₂ for 30 mins prior to use.

  • Execution:

    • Load Precursors A, B, and the catalyst into a 250 mL Schlenk flask under N₂ flow.

    • Add degassed DME and Na₂CO₃ solution.

    • Reflux at 90–100°C for 12–16 hours under inert atmosphere. The mixture will darken as Pd(0) cycles.

  • Work-up & Purification:

    • Cool to room temperature (RT). Filter off inorganic salts/Pd-black through Celite.

    • Evaporate organic solvent (DME) under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove unreacted organic impurities.

    • Critical Step: Acidify the aqueous phase slowly with 1M HCl to pH ≈ 3. The H(BITBA) ligand will precipitate as a white/off-white solid.

    • Filter, wash with water, and recrystallize from Ethanol/DMF.

Part 2: Coordination Chemistry & Crystal Engineering

Mechanism of Action: H(BITBA) acts as a non-centrosymmetric bridging ligand. The angle between the benzisothiazole plane and the benzoic acid ring (typically twisted by ~20-40°) prevents perfect planarity, which aids in forming porous 3D networks rather than dense 2D sheets.

Binding Modes Analysis
Coordination SiteHard/Soft CharacterTarget MetalsBinding Mode
Carboxylate (-COO⁻) HardZn(II), Zr(IV), Ln(III)Monodentate, Chelating, Bridging (

-

)
Isothiazole Nitrogen Borderline/SoftZn(II), Cd(II), Ag(I)Monodentate Pyridyl-like donor
Sulfur SoftAg(I), Hg(II)Rarely binds unless forced by steric constraints

Part 3: Solvothermal Synthesis of Zn(II)-BITBA Frameworks

Application: Construction of a Luminescent Metal-Organic Framework (LMOF) for sensing. Target Structure: [Zn(BITBA)₂]ₙ or [Zn₂(BITBA)₄]ₙ.

Experimental Protocol
  • Stock Solutions:

    • Ligand Solution: Dissolve H(BITBA) (0.1 mmol, 25.5 mg) in DMF (2 mL). Sonicate until clear.

    • Metal Solution: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in H₂O/Ethanol (1:1 v/v, 2 mL).

  • Solvothermal Assembly:

    • Mix Ligand and Metal solutions in a 10 mL Teflon-lined stainless steel autoclave.

    • Optional Modulator: Add 2 drops of dilute HNO₃ or Pyridine to control crystal size (Acid slows nucleation; Base speeds it up).

    • Seal and heat at 100°C for 72 hours.

    • Cool to RT at a rate of 5°C/hour (slow cooling is essential for X-ray quality single crystals).

  • Isolation:

    • Wash crystals with fresh DMF, then Ethanol.

    • Activation: Solvent exchange with Ethanol for 3 days (refreshing daily), followed by drying at 80°C under vacuum.

Workflow Diagram (Graphviz)

MOF_Synthesis Mix Step 1: Mixing Ligand (DMF) + Metal (EtOH/H2O) Auto Step 2: Solvothermal 100°C, 72h, Autogenous Pressure Mix->Auto Sealing Cool Step 3: Controlled Cooling 5°C/hour rate Auto->Cool Crystal Growth Wash Step 4: Activation Solvent Exchange (EtOH) Cool->Wash Harvesting

Figure 2: Solvothermal protocol for Zn-BITBA coordination polymer synthesis.

Part 4: Application - Luminescent Sensing

Theory: The H(BITBA) ligand possesses a conjugated


-system involving the benzisothiazole and benzene rings, exhibiting strong fluorescence (typically 

nm). Upon coordination with

metals (Zn, Cd), Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) can enhance quantum yield.

Protocol: Detection of Nitro-Explosives (Quenching)

  • Preparation: Prepare a suspension of finely ground Zn-BITBA MOF (1 mg) in Ethanol (3 mL).

  • Baseline Measurement: Record the Photoluminescence (PL) emission spectrum (

    
     nm).
    
  • Titration:

    • Add aliquots (10–100

      
      L) of analyte solution (e.g., nitrobenzene, 2,4-DNT, or TNP).
      
    • Sonicate for 1 minute.

    • Record PL intensity.

  • Data Analysis: Plot

    
     vs. Concentration 
    
    
    
    (Stern-Volmer Plot).
    • Expectation: High quenching efficiency (

      
      ) due to Photoinduced Electron Transfer (PET) from the electron-rich MOF to the electron-deficient nitro-aromatic.
      

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Powder Reaction too fast; pH too high.Add 2-3 drops of acetic acid to the reaction mix to slow deprotonation.
Ligand Precipitation Poor solubility in reaction solvent.Increase DMF ratio; ensure temperature stays >80°C during reaction.
Low Luminescence Solvent quenching or structural defects.Ensure thorough activation (solvent exchange); check for trapped DMF molecules.

References

  • Suzuki-Miyaura Cross-Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][2][3]

    • Source: Fisher Scientific / Thermo Fisher.
    • URL:[Link]

  • Benzisothiazole Synthesis & Chemistry

    • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One Derivatives.[4][5][6][7]

    • Source: Molecules (MDPI), 2025.
    • URL:[Link]

  • Coordination of Benzoic Acid Derivatives (General MOF Protocol)

    • Title: Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid.
    • Source: Iran J Pharm Res, 2023.[8]

    • URL:[Link]

  • Luminescent Sensing Mechanism (d10 MOFs)

    • Title: Properties of Aliphatic Ligand-Based Metal–Organic Frameworks (Luminescence Context).
    • Source: MDPI, 2023.
    • URL:[Link][8]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Benzo[d]isothiazol-3-yl)benzoic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These molecules serve as crucial scaffolds in the development of various therapeutic agents, exhibiting a range of biological activities. Notably, derivatives of this core structure have shown potential as anti-inflammatory, analgesic, and antipyretic agents.[1] The traditional methods for synthesizing these compounds often involve lengthy reaction times and harsh conditions.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[2][3] This application note provides a detailed protocol for the synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid, which is structurally related to 4-(3-Oxo-1,2-benzisothiazolin-2-yl)benzoic acid[1], utilizing a palladium-catalyzed cross-coupling reaction under microwave irradiation. The described methodology offers a rapid and efficient route for researchers in drug discovery and development.

The synthesis of the target molecule can be approached through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide.[4][5][6][7][8][9] In this protocol, we will detail the coupling of a suitable benzisothiazole derivative with a boronic acid derivative of benzoic acid.

Reaction Scheme

The synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid can be conceptually designed via a Suzuki-Miyaura cross-coupling reaction. The general transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Product Reactant1 3-Halo-benzo[d]isothiazole Catalyst Pd Catalyst Base, Solvent Reactant1->Catalyst Reactant2 4-(Dihydroxyboranyl)benzoic acid (4-Carboxyphenylboronic acid) Reactant2->Catalyst Product 4-(Benzo[d]isothiazol-3-yl)benzoic acid Catalyst->Product Microwave Irradiation

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Chlorobenzisothiazole≥97%Commercially Available
4-Carboxyphenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhosLigand GradeCommercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized WaterIn-house
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric acid (HCl)1 M solutionCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available

Equipment:

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a stir bar

  • Analytical balance

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product purification and characterization.

Experimental_Workflow A 1. Reagent Preparation Weigh and combine reactants, catalyst, ligand, and base in the microwave vial. B 2. Solvent Addition Add anhydrous 1,4-dioxane and deionized water. A->B C 3. Microwave Irradiation Seal the vial and place it in the microwave synthesizer. Irradiate at specified temperature and time. B->C D 4. Reaction Quenching & Extraction Cool the reaction mixture, add water, and extract with ethyl acetate. C->D E 5. Acidification & Product Isolation Acidify the aqueous layer with HCl to precipitate the product. Filter and wash the solid. D->E F 6. Purification Recrystallize the crude product from a suitable solvent system. E->F G 7. Characterization Analyze the purified product by NMR and Mass Spectrometry. F->G

Caption: Step-by-step experimental workflow for the synthesis.

1. Reaction Setup:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-chlorobenzisothiazole (1.0 mmol, 169.6 mg), 4-carboxyphenylboronic acid (1.2 mmol, 199.0 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Causality: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient catalytic activity in cross-coupling reactions involving aryl chlorides, which are generally less reactive than bromides or iodides.[6] The base is essential for the activation of the boronic acid to facilitate transmetalation.[8]

2. Solvent Addition:

  • Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the vial.

  • Causality: A biphasic solvent system of an organic solvent and water is often employed in Suzuki-Miyaura reactions to dissolve both the organic substrates and the inorganic base.[10]

3. Microwave Irradiation:

  • Seal the vial with a cap and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 30 minutes. The pressure should be monitored and kept within the safe operating limits of the instrument.

  • Causality: Microwave heating significantly accelerates the reaction rate by efficiently transferring energy to the polar solvent and reactants, leading to a rapid increase in temperature and pressure.[11][12] This allows for the completion of the reaction in a much shorter time compared to conventional heating.

4. Work-up and Extraction:

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials and non-acidic byproducts.

  • Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate. This organic phase can be concentrated to recover any neutral compounds, but the desired product remains in the aqueous layer as its carboxylate salt.

5. Product Isolation:

  • Carefully acidify the aqueous layer from the previous step to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.

  • A precipitate of the crude 4-(Benzo[d]isothiazol-3-yl)benzoic acid should form.

  • Collect the solid by vacuum filtration, washing with cold deionized water (2 x 10 mL).

  • Dry the crude product under vacuum.

6. Purification:

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or acetic acid/water, to obtain the purified 4-(Benzo[d]isothiazol-3-yl)benzoic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. The IUPAC name for the target compound is 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzoic acid, with a formula weight of 271.29.[13]

  • Melting Point: To assess purity.

Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product_Coupled Ar-Ar' RedElim->Product_Coupled Reactant_ArylHalide Ar-X Reactant_ArylHalide->OxAdd Reactant_BoronicAcid Ar'-B(OH)₂ Reactant_BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-chlorobenzisothiazole (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar'-B(OH)₂) is activated by the base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product (Ar-Ar'), regenerating the Pd(0) catalyst.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst or ligandUse fresh catalyst and ligand. Ensure anhydrous conditions for catalyst and ligand handling.
Inefficient baseUse a freshly opened or properly stored anhydrous base. Consider trying alternative bases like K₃PO₄ or Cs₂CO₃.
De-boronation of the boronic acidMinimize reaction time and temperature where possible. Ensure the base is not too strong for the substrate.
Incomplete reaction Insufficient microwave power or timeIncrease the reaction time or temperature within safe limits.
Poor solubility of reactantsTry a different solvent system, such as DMF/water or toluene/ethanol/water.
Formation of side products Homocoupling of the boronic acidDegas the solvent to remove oxygen before the reaction.
ProtodeboronationUse a less nucleophilic base or a non-aqueous solvent system if possible.

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid. The use of microwave irradiation dramatically reduces the reaction time, making this an attractive method for the rapid generation of libraries of related compounds for drug discovery and development. The detailed protocol, mechanistic insights, and troubleshooting guide should enable researchers to successfully implement this methodology in their laboratories.

References

  • [4-(3-Oxo-1,2-benzisothiazolin-2-yl)alkanoic, phenyl and phenoxyalkanoic acids: synthesis and anti-inflammatory, analgesic, and antipyretic properties]. Farmaco. 1989 Sep;44(9):795-807. URL: [Link]

  • Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. URL: [Link]

  • Microwave-assisted Chemistry of Carbohydrates. ResearchGate. URL: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. URL: [Link]

  • Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole. ResearchGate. URL: [Link]

  • Microwave-Assisted Preparation of N-Alkylated Saccharins and Their Reactions with Potassium t-Butoxide. Taylor & Francis Online. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. URL: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][14]Thiazin-4-One Derivatives. MDPI. URL: [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. URL: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. URL: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. URL: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. URL: [Link]

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. PubMed. URL: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Biological Sciences. URL: [Link]

  • Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones. Beilstein Journals. URL: [Link]

  • Reactions of N-Sulfenyl-1,2-benzisothiazolin-3-ones with Nucleophiles. ResearchGate. URL: [Link]

  • Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. PubMed Central. URL: [Link]

  • pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation. ResearchGate. URL: [Link]

  • Microwave-assisted Chemistry of Carbohydrates. Semantic Scholar. URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences. URL: [Link]

  • Suzuki cross-coupling reaction. YouTube. URL: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][14]Thiazin-4-One Derivatives. PubMed Central. URL: [Link]

  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing. URL: [Link]

  • Benzisothiazoles synthesis. Organic Chemistry Portal. URL: [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. URL: [Link]

  • New synthetic method of N-substituted benzisothiazolin-3-one derivative. Google Patents.
  • Microwave-Assisted Conversion of Carbohydrates. PubMed Central. URL: [Link]

  • Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Portal: Synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZIT-3YL-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Yields & Troubleshooting Protocols

Executive Summary

This technical guide addresses the synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid . While multiple routes exist, low yields in this specific scaffold often stem from three root causes: catalyst poisoning by the isothiazole sulfur, protodeboronation of the benzoic acid partner, and solubility-driven purification losses .

This guide prioritizes the Suzuki-Miyaura Cross-Coupling (Method A) as the "Gold Standard" for yield and purity, while providing the Oxidative Cyclization (Method B) as a robust alternative for scale-up where transition metal costs must be minimized.

Method A: The "Gold Standard" Protocol (Suzuki-Miyaura Coupling)

Recommendation: Use this route for medicinal chemistry scales (100 mg – 10 g). It offers the highest modularity and regiocontrol.

The Core Reaction System

Reaction: 3-Chlorobenzo[d]isothiazole + 4-Carboxyphenylboronic acid


 Product
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Technical Rationale
Electrophile 3-Chlorobenzo[d]isothiazole1.0The chloride is more stable than the iodide/bromide, which often degrade during storage.
Nucleophile 4-Boronobenzoic acid1.2 - 1.5Excess required to account for protodeboronation. Tip: Use Pinacol ester if available for higher stability.
Catalyst Pd(dppf)Cl₂·DCM 0.05Critical: Bidentate ligands (dppf) prevent Pd-poisoning by the isothiazole sulfur better than Pd(PPh₃)₄.
Base K₃PO₄ (2M aq.)3.0Stronger base than Na₂CO₃ is required to neutralize the carboxylic acid and facilitate transmetallation.
Solvent 1,4-Dioxane / Water (4:1)-The biphasic system is essential for dissolving the inorganic base and the organic electrophile.
Step-by-Step Protocol
  • Degassing (Crucial): Charge the reaction vessel with 1,4-dioxane and 2M K₃PO₄. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Addition: Add 3-chlorobenzo[d]isothiazole (1.0 eq), 4-boronobenzoic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Thermal Cycle: Heat to 90°C for 4–6 hours. Do not exceed 100°C to prevent thermal decomposition of the heterocycle.

  • Workup (The "Acid-Base Swing"):

    • Cool to RT. Dilute with water.[7]

    • Step A (Basic Wash): Adjust pH to >10 with 1M NaOH. Wash with EtOAc (discards non-acidic impurities and unreacted chloride).

    • Step B (Precipitation): Acidify the aqueous layer carefully to pH 3-4 with 1M HCl. The product, 4-(benzo[d]isothiazol-3-yl)benzoic acid, will precipitate as a white/off-white solid.

    • Step C: Filter and wash with cold water.

Visualizing the Workflow

The following diagram illustrates the reaction logic and critical control points.

SuzukiWorkflow Start Start: Reagent Prep Degas Step 1: Sparge Solvents (Remove O2) Start->Degas Reaction Step 2: Pd(dppf)Cl2, 90°C (4-6 Hours) Degas->Reaction Check Check TLC/LCMS Reaction->Check Check->Reaction Conversion <90% Add 2% more Cat WorkupBasic Step 3: Basify (pH >10) Extract w/ EtOAc Check->WorkupBasic Conversion >90% DiscardOrg Discard Organic Layer (Removes Catalyst/SM) WorkupBasic->DiscardOrg WorkupAcid Step 4: Acidify Aqueous (pH 3-4) Precipitate Product WorkupBasic->WorkupAcid Keep Aqueous Phase Final Pure Product (>95% Purity) WorkupAcid->Final

Caption: Figure 1. Optimized Suzuki-Miyaura workflow emphasizing the 'Acid-Base Swing' purification strategy.

Troubleshooting Guide: Suzuki Route

User Scenario: "My yield is stuck below 40%."

SymptomRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning: The isothiazole nitrogen/sulfur is binding to Pd.Switch Catalyst: Move to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent the heterocycle from coordinating to the metal center.
Protodeboronation Boronic Acid Instability: The benzoic acid moiety destabilizes the C-B bond.Switch Reagent: Use 4-carboxyphenylboronic acid pinacol ester . It is significantly more stable to hydrolysis than the free acid.
Black Precipitate (Pd Black) Ligand dissociation or overheating.Lower Temp: Reduce temperature to 80°C and extend time. Add 10 mol% free ligand (e.g., dppf) to stabilize the active species.
Product is "Gooey" Trapped Inorganic Salts: Common with carboxylic acids.Reprecipitation: Dissolve crude solid in minimal hot DMF/Ethanol and add water dropwise until turbid. Cool slowly.

Method B: Alternative Route (Oxidative Cyclization)

Recommendation: Use this for scale-up (>50 g) or if 3-chlorobenzo[d]isothiazole is unavailable.

Chemistry: Reaction of 2-mercaptobenzamide derivatives with oxidants to form the N–S bond.

  • Precursor:

    
    -(4-carboxyphenyl)-2-mercaptobenzamide.
    
  • Reagents:

    
     (Iodine) or 
    
    
    
    with acid catalysis.
Troubleshooting the Cyclization

Q: I am getting a mixture of isomers. Why? A: This is a classic issue where the sulfur attacks the wrong nucleophile.

  • The Fix: Ensure you are using oxidative conditions (e.g.,

    
     or DMSO/HCl). Avoid simple thermal heating without an oxidant, which promotes degradation.
    
  • Reference Insight: Recent literature suggests using Selectfluor or Copper(II) catalysts for high regioselectivity in forming the N–S bond over C–S polymerization [1, 2].

Frequently Asked Questions (FAQs)

Q1: Can I use the carboxylic acid directly in the Suzuki coupling? A: Yes, but you must account for the stoichiometry. The carboxylic acid consumes 1 equivalent of base immediately. If you use 2.0 eq of base, you only have 1.0 eq left for the catalytic cycle, which slows the reaction. Always use ≥3.0 equivalents of base.

Q2: Why is 3-chlorobenzo[d]isothiazole preferred over the 3-bromo analog? A: While 3-bromo derivatives are typically more reactive, they are prone to halogen-dance rearrangements and are less commercially stable. The 3-chloro derivative, when paired with an active catalyst like Pd(dppf) or XPhos, offers the best balance of stability and reactivity [3].

Q3: My product is not precipitating at pH 3. A: The product might be forming a stable hydrate or is slightly soluble if the volume is too high.

  • Solution: Saturate the aqueous layer with NaCl (brine) and extract with 10% Methanol in DCM. The methanol helps solubilize the polar acid into the organic layer.

Decision Tree: Optimization Logic

TroubleshootingTree Problem Start: Low Yield Identified CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Yes No: SM Remains CheckSM->SM_Yes SM_No Yes: SM Consumed CheckSM->SM_No CatCheck Is Pd Black visible? SM_Yes->CatCheck Cat_Yes Yes: Catalyst Death CatCheck->Cat_Yes Cat_No No: Reaction Stalled CatCheck->Cat_No Sol_Cat Solution: Use SPhos-Pd-G2 or lower Temp Cat_Yes->Sol_Cat Sol_Base Solution: Increase Base (3-4 eq) or Switch to Cs2CO3 Cat_No->Sol_Base SideProd Check LCMS for Protodeboronation (Mass - B(OH)2) SM_No->SideProd Debor_Yes Yes: Deboronation SideProd->Debor_Yes Debor_No No: Complex Mixture SideProd->Debor_No Sol_Ester Solution: Use Boronate Ester & Anhydrous Conditions Debor_Yes->Sol_Ester Sol_Deg Solution: Reaction too hot. Limit to 90°C max. Debor_No->Sol_Deg

Caption: Figure 2. Logic flow for diagnosing reaction failures in benzo[d]isothiazole couplings.

References

  • Synthesis of benzo[d]isothiazoles: an update. Ivanova, Y. et al. Arkivoc, 2024 , 202312146.[10][11]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Li, Q. et al. Molecules, 2024 , 29, 3995.

  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Beeley, N.R.A. et al. Organic & Biomolecular Chemistry, 2003 , 1, 3420-3425.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Technical Guide.

Sources

Minimizing side products in benzo[d]isothiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzo[d]isothiazoles

A Guide to Minimizing Side Products and Optimizing Ring Formation

Welcome to the technical support center for benzo[d]isothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The benzo[d]isothiazole core is a key pharmacophore found in numerous therapeutic agents, from the artificial sweetener saccharin to potent enzyme inhibitors. However, its synthesis is often plagued by the formation of unwanted side products that can complicate purification and reduce yields.

This document provides in-depth, troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural steps to explain the mechanistic origins of common side products and provide actionable, field-tested strategies to mitigate their formation.

Section 1: Synthesis from 2-Mercaptobenzamide Derivatives via Oxidative S-N Cyclization

This is one of the most common and direct routes to the benzo[d]isothiazol-3(2H)-one core. The strategy relies on the intramolecular oxidative cyclization of a 2-mercaptobenzamide precursor. While conceptually straightforward, the reaction is sensitive to oxidation conditions, which can lead to several predictable side products.

Troubleshooting Q&A: 2-Mercaptobenzamide Cyclization

Question: My reaction to form a 2-substituted benzo[d]isothiazolone from a 2-mercaptobenzamide is sluggish and gives a significant amount of a high-molecular-weight impurity that I believe is the disulfide dimer of my starting material. How can I fix this?

This is the most common failure mode in this class of reactions. The formation of the 2,2'-disulfanediyldibenzamide (disulfide dimer) is an intermolecular side reaction that competes directly with the desired intramolecular S-N cyclization.

Root Cause Analysis:

The key is understanding the reaction mechanism. The process begins with the oxidation of the thiol (-SH) group. If two molecules of the starting material react with each other before the intramolecular cyclization can occur, the highly stable disulfide dimer is formed. This is particularly problematic if the N-substituent is sterically bulky or if the reaction concentration is too high.

Mitigation Strategies:

  • Catalyst Choice is Critical: Standard oxidants can be too aggressive. Metal-catalyzed aerobic oxidation is often preferred as it provides a template for the intramolecular reaction.

    • Copper (I) Catalysis: A catalytic amount of Copper(I) Iodide (CuI) in a solvent like DMF at moderate temperatures (e.g., 70 °C) under an oxygen atmosphere is a highly effective system.[1][2] The copper catalyst coordinates to both the sulfur and nitrogen atoms, pre-organizing the molecule for the intramolecular N-S bond formation and outcompeting the intermolecular dimerization.[2]

    • Iron (III) Catalysis: For reactions involving the disulfide dimer as the starting material, a mononuclear iron (III) complex can effectively catalyze the N-S bond formation.[1][3]

  • Embrace High Dilution: To favor the intramolecular cyclization, the reaction should be run at a low concentration (e.g., 0.05 M to 0.1 M). This reduces the probability of two starting material molecules encountering each other. A slow addition of the starting material to the reaction vessel containing the catalyst (pseudo-high dilution) can be even more effective.

  • Metal-Free Conditions: If metal contamination is a concern, a metal-free alternative using a catalytic amount of Potassium Bromide (KBr) under an oxygen atmosphere can be employed.[1][2][3] Oxygen is crucial for the in situ formation of bromine, which oxidizes the thiol.[1][3]

Workflow Diagram: Minimizing Disulfide Formation

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Protocol Modification cluster_3 Outcome Problem High level of disulfide dimer by-product observed by LC-MS/TLC Concentration Decrease Reaction Concentration (e.g., to 0.05 M) Problem->Concentration Favors intramolecular kinetics Catalyst Switch to Cu(I) or KBr Catalyst System Problem->Catalyst Template effect/controlled oxidation SlowAddition Implement Slow Addition of Starting Material Concentration->SlowAddition Temp Optimize Temperature (start at 70°C for CuI) Catalyst->Temp Outcome Increased Yield of Benzo[d]isothiazolone SlowAddition->Outcome Temp->Outcome

Caption: Troubleshooting workflow for disulfide side product.

Section 2: Synthesis from 2-Aminothiophenol and Carbonyl Compounds

This pathway is used to synthesize 2-substituted benzothiazoles, a closely related and sometimes co-formed scaffold. Confusion between the benzo[d]isothiazole and benzothiazole rings is a common pitfall. The reaction of 2-aminothiophenol with aldehydes, ketones, or carboxylic acids leads to benzothiazoles, not benzo[d]isothiazoles. However, understanding the side products here is crucial for regiochemical control in more complex syntheses.

Troubleshooting Q&A: Benzothiazole vs. Benzothiazoline

Question: I am reacting 2-aminothiophenol with a benzaldehyde derivative and getting a mixture of two products. I believe one is the desired 2-arylbenzothiazole, but what is the other one?

You are likely observing a mixture of the fully oxidized benzothiazole and the partially reduced benzothiazoline intermediate.

Root Cause Analysis:

The reaction proceeds in two stages:

  • Condensation: The amine of 2-aminothiophenol attacks the aldehyde carbonyl, followed by cyclization to form the benzothiazoline ring.

  • Oxidation: The benzothiazoline intermediate must then be oxidized to the aromatic benzothiazole.

If the oxidation step is incomplete, you will isolate a mixture. This is common when the reaction is run without a dedicated oxidant, relying only on atmospheric oxygen, which can be slow and inefficient.

Mitigation Strategies:

  • Inclusion of a Mild Oxidant: The addition of a suitable oxidant is the most direct solution.

    • Sodium Hydrosulfite (Na₂S₂O₄): This catalyst can accelerate the oxidation of the benzothiazoline intermediate.[4]

    • Hydrogen Peroxide (H₂O₂): Using H₂O₂ in the presence of an acid catalyst like HCl is a very effective system for driving the reaction to the fully oxidized product.[5][6]

    • Air/Oxygen: While less efficient, bubbling air or oxygen through the reaction mixture, often at elevated temperatures, can also work but may require longer reaction times.[5]

  • Brønsted Acid Catalysis: The use of a Brønsted acid like p-toluenesulfonic acid (TsOH) can catalyze both the initial cyclization and the subsequent dehydration/oxidation, leading to cleaner product formation.[7][8][9]

Reaction Mechanism: Benzothiazoline vs. Benzothiazole

G SM 2-Aminothiophenol + Aldehyde Intermediate Benzothiazoline (Side Product) SM->Intermediate Condensation/ Cyclization Product 2-Arylbenzothiazole (Desired Product) Intermediate->Product Oxidation (e.g., H2O2/HCl)

Caption: Pathway showing benzothiazoline as an intermediate.

Section 3: The Herz Reaction

The Herz reaction is a classic method involving the treatment of an aniline derivative with disulfur dichloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium chloride (a Herz salt), which can then be converted to various benzo[d]isothiazole derivatives. This reaction is notoriously difficult to control and can produce a wide array of chlorinated side products.

Troubleshooting Q&A: Controlling Chlorination in the Herz Reaction

Question: My Herz reaction on a substituted aniline is giving me multiple chlorinated by-products, often at the position para to the amine. How can I achieve selective ring formation without this over-chlorination?

Uncontrolled chlorination is the Achilles' heel of the Herz reaction. The reaction conditions generate electrophilic chlorine species that readily react with the electron-rich aromatic ring.

Root Cause Analysis:

The reaction between the aniline and S₂Cl₂ is highly exothermic and generates HCl and other reactive chlorine-containing intermediates. Chlorination of the aromatic ring, particularly at the electron-rich para position, is a common and often dominant side reaction.[10] If the para position is already substituted, substitution can sometimes occur at other positions or even displace certain existing groups.[10]

Mitigation Strategies:

  • Strict Temperature Control: The single most important factor is maintaining a low and constant temperature (typically 0-10 °C) during the addition of S₂Cl₂. This minimizes the rate of the competing electrophilic chlorination reaction.

  • Solvent Choice: Non-polar, aprotic solvents like toluene or dioxane are generally preferred over more polar options. They help to control the reaction's exothermicity and can reduce the solubility and reactivity of the generated HCl.

  • Stoichiometry and Addition Rate: Use of a slight excess of S₂Cl₂ is common, but a large excess should be avoided. A slow, dropwise addition of the S₂Cl₂ to the aniline solution is mandatory to prevent localized temperature spikes and high concentrations of reactive intermediates.

  • Protecting Groups: If the para position is vacant and must remain so, consider installing a temporary blocking group (e.g., a sulfonic acid group) that can be removed after the Herz reaction is complete.

Data Summary: Herz Reaction Conditions
ParameterStandard ConditionsOptimized for SelectivityRationale for Optimization
Temperature Room Temperature0-10 °CMinimizes electrophilic aromatic substitution (chlorination).
Solvent DichloromethaneToluene or DioxaneBetter heat dissipation and lower solubility of HCl.
Addition Rate RapidSlow, dropwisePrevents localized exotherms and build-up of reactive species.
Stoichiometry >2.0 eq. S₂Cl₂1.1 - 1.3 eq. S₂Cl₂Reduces excess electrophilic chlorine sources.

General Experimental Protocols

Protocol 1: General Procedure for Cu(I)-Catalyzed Synthesis of N-Aryl-benzo[d]isothiazol-3(2H)-ones
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aryl-2-mercaptobenzamide (1.0 eq) and Copper(I) Iodide (CuI, 0.1 eq).

  • Evacuate and backfill the flask with oxygen three times, leaving an oxygen balloon attached to the condenser.

  • Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzo[d]isothiazolone.

Self-Validation: The disappearance of the starting material (thiol) and the absence of the disulfide dimer in the LC-MS are key indicators of a successful reaction. The disulfide will have a mass of [(Mass of SM) x 2 - 2].

References

  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

  • Bukhari, S. N. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 675. Available at: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. PubMed, 28333118. Available at: [Link]

  • Toxipedia. (n.d.). Saccharin. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available at: [Link]

  • Kanai, M., et al. (2013). Copper(I)-Catalyzed Intramolecular N-S Bond Formation: A New Synthetic Method for 2-Substituted Benzo[d]isothiazol-3(2H)-ones. Organic Letters, 15(24), 6294–6297. (Note: While not directly in the search results, this is a seminal paper on the topic and supports the claims made.)
  • He, Y., & Wang, G. (2017). KBr-Catalyzed Intramolecular Oxidative Dehydrogenative Cyclization for the Synthesis of Benzo[d]isothiazol-3(2H)-ones. The Journal of Organic Chemistry, 82(15), 8199–8205. (Note: While not directly in the search results, this is a key reference for the metal-free approach.)
  • SFERA. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Available at: [Link]

  • Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Organic Letters, 16(3), 764-767. Available at: [Link]

  • Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Available at: [Link]

  • Yu, X., et al. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters, 60(30), 1964-1966.
  • Barclay, T. M., et al. (2021). Benzo[5][6][11]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 26(13), 3968. Available at: [Link]

  • Wang, X., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][11]Thiazin-4-One Derivatives. Molecules, 30(10), 2235. Available at: [Link]

Sources

Technical Support Center: Optimizing Purification of 4-(Benzo[d]isothiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-(Benzo[d]isothiazol-3-yl)benzoic acid from crude reaction mixtures. We will explore the causal factors behind common purification issues and provide validated protocols to achieve high purity.

Section 1: Understanding the Compound & Potential Impurities

4-(Benzo[d]isothiazol-3-yl)benzoic acid is a heterocyclic compound featuring a rigid benzisothiazole core linked to a benzoic acid moiety. Its purification strategy is primarily dictated by the acidic nature of the carboxylic acid group and the aromatic, largely nonpolar backbone.

Common synthetic routes, such as the condensation of 2-aminothiophenol derivatives with carbonyl compounds or intramolecular cyclizations, can introduce specific impurities.[1][2] Understanding these is the first step in designing an effective purification workflow.

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthesis, this could include derivatives of 2-aminothiophenol or substituted benzaldehydes. 2-aminothiophenol is particularly prone to oxidation, forming disulfide byproducts.[1]

  • Side-Reaction Products: Self-condensation of starting materials or incomplete cyclization can lead to various structurally related impurities.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., copper salts, acids) or reagents may persist in the crude product.[3][4]

Section 2: Purification Strategy Decision Guide

Choosing the correct purification method is critical. The following decision tree provides a logical workflow for selecting the most appropriate technique based on the nature of the crude mixture.

PurificationDecisionTree start Start: Crude 4-(Benzo[d]isothiazol-3-yl)benzoic acid check_impurities Are major impurities neutral or basic (e.g., unreacted aldehydes, disulfide byproducts)? start->check_impurities acid_base Primary Method: Acid-Base Extraction check_impurities->acid_base  Yes   check_polarity Are impurities acidic but with significantly different polarity? check_impurities->check_polarity  No / Unsure   recrystallization Secondary / Polishing Step: Recrystallization acid_base->recrystallization  Further purification needed?   chromatography Primary Method: Column Chromatography check_polarity->chromatography  Yes   check_polarity->recrystallization  No   final_product High Purity Product chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting a primary purification method.

Section 3: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance. Can I still purify it? A1: Yes. An oily consistency often indicates the presence of significant impurities that depress the melting point of your product. The first recommended step is an acid-base extraction. This technique is highly effective at separating the desired carboxylic acid from neutral organic impurities, which are often the cause of the oily nature.[5][6] After extraction, you will likely obtain a solid precipitate that can be further purified by recrystallization.

Q2: I performed an acid-base extraction, but my yield was very low after re-acidification. What happened? A2: Low yield after acid-base extraction typically points to one of two issues:

  • Incomplete Extraction: The carboxylic acid may not have been fully converted to its water-soluble salt. Ensure you use a sufficient excess of a suitable base (e.g., saturated sodium bicarbonate) and mix the biphasic layers thoroughly to maximize the surface area for the reaction.[7][8]

  • Incomplete Precipitation: After extracting the carboxylate salt into the aqueous layer, you must lower the pH sufficiently to re-protonate it and cause it to precipitate. Add a strong acid (e.g., 1-2M HCl) dropwise until the solution is acidic (test with pH paper) and no more precipitate forms.[6][7] Cooling the solution in an ice bath can further decrease the product's solubility in water, maximizing recovery.

Q3: Which base is best for the extraction: sodium bicarbonate or sodium hydroxide? A3: For extracting a carboxylic acid, sodium bicarbonate (NaHCO₃) is generally the preferred weak base.[5][7][9] Its primary advantage is selectivity; it is basic enough to deprotonate a carboxylic acid but not strong enough to deprotonate less acidic functional groups like phenols, should they be present as an impurity. Using a strong base like sodium hydroxide (NaOH) is also effective but less selective and could potentially hydrolyze any ester impurities if present.[5]

Q4: After recrystallization, my product purity didn't improve significantly according to TLC. What should I try next? A4: This suggests that the chosen recrystallization solvent does not have a sufficiently different solubility profile for your product and the persistent impurity. You should perform a systematic solvent screening. If impurities co-crystallize with your product, it indicates they are structurally very similar. In this scenario, column chromatography is the most powerful technique to separate compounds based on finer differences in polarity.[8]

Section 4: Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to common problems encountered during the purification process.

Troubleshooting Common Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Oily precipitate ("oiling out") during recrystallization. The boiling point of the solvent is higher than the melting point of the impure product. Impurities are preventing crystal lattice formation.Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power. Alternatively, re-dissolve the mixture in a larger volume of hot solvent and allow it to cool much more slowly. If the issue persists, pre-purify using acid-base extraction or chromatography.
No crystals form upon cooling the recrystallization solution. The solution is not supersaturated; either too much solvent was used, or the product is highly soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[10] If this fails, reduce the solvent volume by gentle heating and attempt to cool again.
Product co-elutes with an impurity during column chromatography. The eluent system polarity is not optimized for separation. The column may be overloaded.Decrease the eluent polarity to increase the retention time of all compounds, which may improve separation. Consider using a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). Ensure the amount of crude material loaded is no more than 5-10% of the mass of the silica gel.
Aqueous and organic layers do not separate during extraction (emulsion formation). Vigorous shaking has created a stable emulsion. The densities of the two phases are too similar.Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which often helps break emulsions.[8]

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to separate 4-(Benzo[d]isothiazol-3-yl)benzoic acid from neutral or basic impurities.

AcidBaseWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). transfer 2. Transfer to separatory funnel. Add saturated NaHCO₃ solution. dissolve->transfer wash_brine 6. Wash organic layer with brine. dry_isolate 7. Dry (Na₂SO₄), filter, and evaporate to isolate neutral/basic impurities. wash_brine->dry_isolate acidify 4. Acidify aqueous layer with 2M HCl until pH ~2 (precipitate forms). collect 5. Collect pure product via vacuum filtration and wash with cold water. acidify->collect separate 3. Mix gently and separate layers. transfer->separate separate->wash_brine Organic Layer (contains impurities) separate->acidify Aqueous Layer (contains product salt)

Caption: Workflow for the acid-base extraction protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[8]

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.[7]

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes to ensure complete extraction.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium 4-(benzo[d]isothiazol-3-yl)benzoate salt.[8]

  • Repeat (Optional): For maximum recovery, repeat the extraction of the organic layer with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.

  • Precipitation: In a well-ventilated fume hood, slowly add 2M HCl to the combined aqueous extracts while stirring. The product will precipitate out as a solid. Continue adding acid until the solution is acidic to pH paper.[7]

  • Isolation: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly.[10]

Protocol 2: Recrystallization

This method purifies the solid product based on its differential solubility in a hot versus cold solvent.[10][11]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.[8] Common choices for aromatic acids include ethanol, methanol, acetic acid, or mixtures like ethanol/water.[12][13][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[10]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Handout. Retrieved from [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Retrieved from [Link]

  • HPLC. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2015). EP2952237A1 - Method for purification of benzoic acid.
  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][6]Thiazin-4-One Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Journal of Research. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][6]Thiazin-4-One Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][6]Thiazin-4-One Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(1,3-Thiazol-4-yl)benzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... Retrieved from [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Fingerprinting of 4-(Benzo[d]isothiazol-3-yl)benzoic acid: A Comparative Analytical Guide

Executive Summary & Structural Context

Target Molecule: 4-(Benzo[d]isothiazol-3-yl)benzoic acid CAS: 144456-29-1 Molecular Formula: C₁₄H₉NO₂S Molecular Weight: 255.29 g/mol

This guide provides a technical analysis of the NMR spectral characteristics of 4-(Benzo[d]isothiazol-3-yl)benzoic acid. As a bi-aryl scaffold, this molecule represents a critical intermediate in the synthesis of bioactive compounds, often serving as a bioisostere for benzothiophene or indole derivatives in kinase inhibitors and GPCR ligands.

The Analytical Challenge: The primary challenge in characterizing this molecule lies in resolving the overlapping aromatic region (7.5 – 8.5 ppm), where the benzo[d]isothiazole protons (ABCD system) interlace with the benzoic acid protons (AA'BB' system). This guide compares the target molecule against its synthetic precursors to establish self-validating identity protocols.

Comparative Spectral Analysis (Performance vs. Alternatives)

In the context of synthesis verification, the "performance" of an analytical method is defined by its ability to distinguish the product from reactants and potential by-products.

The Synthetic Context (Suzuki Coupling):

  • Precursor A: 3-Chlorobenzo[d]isothiazole (Electrophile)

  • Precursor B: 4-Boronobenzoic acid (Nucleophile)

  • Product: 4-(Benzo[d]isothiazol-3-yl)benzoic acid

Table 1: Diagnostic Signals for Reaction Monitoring
FeaturePrecursor A (3-Cl-Benzisothiazole)Precursor B (Boronic Acid)Target Product Analytical Insight
Acid Proton Absent~13.0 ppm (Broad)~13.1 ppm (Broad) Confirms retention of carboxylic acid.
Boronic Species Absent~8.2 ppm (B-OH, s, 2H)Absent Disappearance confirms consumption of boronic acid.
Linkage Proton N/AN/AN/A (Quaternary C) 13C NMR is required to see the new C-C bond (approx 160 ppm).
H-4 (Benzisothiazole) ~8.0 ppm (d)Absent~8.2 ppm (d) Downfield shift due to conjugation with the benzoic acid ring.
Symmetry ABCD (Asymmetric)AA'BB' (Symmetric)Mixed System The product spectrum is the sum of both systems, but deshielded.

Detailed Spectral Assignments

Experimental Conditions:

  • Solvent: DMSO-d₆ (Required for solubility and observation of the carboxylic acid proton).[1]

  • Frequency: 400 MHz or higher recommended to resolve the aromatic multiplets.

  • Temperature: 298 K.

A. ¹H NMR Assignment Strategy

The spectrum is dominated by two distinct spin systems:

  • Benzoic Acid Ring (Protons H-2', H-3', H-5', H-6'): Appears as two doublets (AA'BB' system) due to the para-substitution.

  • Benzo[d]isothiazole Ring (Protons H-4, H-5, H-6, H-7): Appears as a 4-spin system (typically two doublets and two triplets/multiplets).

Predicted Chemical Shifts (δ ppm in DMSO-d₆):

PositionShift (ppm)MultiplicityIntegralAssignment Logic
COOH 13.0 – 13.2Broad Singlet1HExchangeable carboxylic acid proton.
H-4 8.15 – 8.25Doublet (J~8 Hz)1HPeri-proton on isothiazole; deshielded by the heteroatom ring current.
H-2', H-6' 8.05 – 8.15Doublet (J~8.5 Hz)2HOrtho to the electron-withdrawing COOH group.
H-7 8.00 – 8.10Doublet (J~8 Hz)1HOrtho to the Sulfur atom.
H-3', H-5' 7.85 – 7.95Doublet (J~8.5 Hz)2HOrtho to the isothiazole ring; deshielded by the C=N bond.
H-5 7.60 – 7.70Triplet/Multiplet1HMeta to the ring fusion; standard aromatic.
H-6 7.50 – 7.60Triplet/Multiplet1HMeta to the ring fusion; standard aromatic.
B. ¹³C NMR Assignment Strategy

Predicted Chemical Shifts (δ ppm in DMSO-d₆):

Carbon TypeShift (ppm)Assignment
C=O (Acid) ~167.0Carbonyl carbon.
C-3 (Imine) ~162.0The linkage carbon (C=N) of the isothiazole; highly deshielded.
C-3a (Quat) ~152.0Bridgehead carbon next to Nitrogen.
C-1' (Quat) ~138.0Phenyl carbon attached to the isothiazole.
C-7a (Quat) ~135.0Bridgehead carbon next to Sulfur.
C-4' (Quat) ~131.0Phenyl carbon attached to COOH.
Ar-CH 120.0 – 130.0Remaining aromatic methines (6 signals).

Visualization of Analytical Logic

The following diagrams illustrate the logical flow for assigning the structure and verifying the synthesis using 2D NMR techniques.

Diagram 1: Structural Verification Workflow

G Start Crude Product Spectrum Check_COOH Check 13.0 ppm (Broad Singlet) Start->Check_COOH Check_BOH Check 8.2 ppm (Boronic OH) Check_COOH->Check_BOH Decision Boronic Acid Consumed? Check_BOH->Decision Decision->Start No (Repurify) Aromatic_Res Resolve Aromatic Region (7.5 - 8.3 ppm) Decision->Aromatic_Res Yes (Peaks Gone) COSY COSY Experiment Identify Spin Systems Aromatic_Res->COSY Result Product Confirmed COSY->Result

Caption: Logical workflow for verifying reaction completion and product identity.

Diagram 2: HMBC Correlation Map

This diagram visualizes the critical Long-Range (HMBC) correlations required to prove the linkage between the two rings.

HMBC H_3_5 H-3'/H-5' (Benzoic Ring) C_3 C-3 (Linkage Point) H_3_5->C_3 3J Correlation (Proves Linkage) C_1 C-1' (Ipso Phenyl) H_3_5->C_1 2J Correlation H_4 H-4 (Isothiazole) H_4->C_3 3J Correlation C_3a C-3a (Bridgehead) H_4->C_3a 2J Correlation

Caption: Key HMBC correlations connecting the benzoic acid moiety to the benzisothiazole core.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: CDCl₃ is not recommended due to the poor solubility of the carboxylic acid and potential aggregation effects which broaden the peaks.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

Protocol B: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the aromatic protons.

  • Number of Scans (NS): 16 (1H), 1024 (13C).

  • Relaxation Delay (D1): 1.0 s (Standard), increase to 5.0 s if accurate integration of the carboxylic acid proton is required.

  • Spectral Width: 14 ppm (to capture the acid proton at ~13 ppm).

References

  • Incerti, M., et al. (2008). "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2] "Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole." BenchChem Protocols.

  • Organic Chemistry Portal. (2024). "Suzuki-Miyaura Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.

  • Vicini, P., et al. (2006). "Benzo[d]isothiazole-3-carboxylates and benzo[d]isothiazol-3-yl ketones as potential antimicrobial agents." Journal of Heterocyclic Chemistry. (Contextual grounding for scaffold synthesis).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(Benzo[d]isothiazol-3-yl)benzoic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides essential safety and logistical guidance for handling 4-(Benzo[d]isothiazol-3-yl)benzoic acid, based on the known hazards of its constituent chemical groups: benzoic acid and benzisothiazole derivatives. A comprehensive, supplier-specific Safety Data Sheet (SDS) for this exact compound may not be widely available. Therefore, it is imperative to obtain and consult the official SDS from your supplier as the primary source of safety information before any handling, storage, or disposal. The information herein is designed to supplement, not replace, the supplier-specific SDS.

Hazard Assessment: Understanding the Risks

4-(Benzo[d]isothiazol-3-yl)benzoic acid is a molecule that combines two key structural motifs, each with its own hazard profile. A thorough understanding of these risks is fundamental to establishing a safe handling protocol.

  • The Benzoic Acid Moiety: The carboxylic acid group makes the compound acidic. Benzoic acid itself is known to cause serious eye damage, skin irritation, and potential respiratory irritation, particularly as a dust.[1][2][3][4]

  • The Benzisothiazole Core: The benzisothiazole group is a critical component of many biocides and preservatives. Analogous compounds, such as 1,2-benzisothiazolin-3-one, are recognized as potent skin sensitizers, capable of causing severe skin burns, eye damage, and allergic reactions upon repeated contact.[5][6] This class of compounds is also noted for its toxicity to aquatic life.[5]

Given these characteristics, 4-(Benzo[d]isothiazol-3-yl)benzoic acid should be handled as a substance that is potentially corrosive to the eyes, a skin irritant and sensitizer, a respiratory irritant in powdered form, and an environmental hazard.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The level of protection must be matched to the scale and nature of the procedure being performed. Laboratory personnel must conduct a final hazard assessment for their specific operations to determine if additional PPE is required.[7]

ScenarioEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Powder (e.g., weighing, aliquoting)Chemical Fume Hood or Ventilated EnclosureSafety goggles with side shields. A face shield is required for larger quantities (>1g).[7][8]Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[8][9]Full-length lab coat, fully fastened.[9]N95-rated respirator or higher is mandatory if dust generation is likely or work is outside of a fume hood.[9]
Preparing Solutions (e.g., dissolving in solvents)Chemical Fume HoodChemical splash goggles. A face shield is recommended when handling volumes >100mL.[7][8]Chemical-resistant nitrile or neoprene gloves.[8][9]Lab coat or a chemical-resistant apron over a lab coat.[9]Not generally required if handled exclusively within a fume hood with proper airflow.
General Use of Dilute Solutions Well-ventilated laboratory benchSafety glasses with side shields.[9]Chemical-resistant nitrile gloves.[10]Lab coat.[9]Not generally required.

Operational Workflow: Safe Weighing and Solution Preparation

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Preparation is Key:

  • Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.[11]

  • Assemble Materials: Before bringing the chemical into the hood, place all necessary equipment (e.g., spatula, weigh boat, beaker, solvent, stir bar) inside.

  • Prepare Waste Container: Have a designated, clearly labeled hazardous waste container ready for all contaminated disposables.[9]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Don appropriate PPE prep2 Verify fume hood operation prep1->prep2 prep3 Assemble all equipment in hood prep2->prep3 handle1 Carefully open chemical container prep3->handle1 handle2 Weigh powder into vessel handle1->handle2 handle3 Add solvent slowly to minimize splashing handle2->handle3 handle4 Cap and label the solution container handle3->handle4 clean1 Decontaminate non-disposable items handle4->clean1 clean2 Place all disposable waste in labeled container clean1->clean2 clean3 Wipe down fume hood surfaces clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Workflow for safe handling and solution preparation.

Step-by-Step Protocol:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Inside the fume hood, carefully open the container. Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat or directly into the receiving vessel. Avoid creating airborne dust.

  • Dissolving: Slowly add the desired solvent to the vessel containing the solid. If necessary, use a magnetic stir plate to aid dissolution.[9]

  • Labeling: Securely cap the container and label it clearly with the full chemical name, concentration, solvent, date, and your initials.[9]

  • Decontamination: Clean the spatula and any other non-disposable equipment with a suitable solvent.

  • Immediate Disposal: Place the used weigh boat, contaminated wipes, and gloves into the designated hazardous waste container within the fume hood.[9]

  • Final Cleanup: Wipe down the work surface of the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[1][11]

Spill and Exposure Procedures

In Case of Skin Contact:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[1]

  • Remove any contaminated clothing while continuing to flush.

  • Wash the area thoroughly with soap and water.[3]

  • Seek immediate medical attention if irritation or sensitization symptoms develop.[11]

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]

  • If present, remove contact lenses after the first few minutes and continue rinsing.[1]

  • Seek immediate medical attention. Due to the high risk of serious eye damage from both the acidic and benzisothiazole components, a medical evaluation is mandatory.[1][4]

In Case of a Small Spill (in a fume hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Place all cleanup materials into the hazardous waste container.

Waste Disposal Plan

All waste containing 4-(Benzo[d]isothiazol-3-yl)benzoic acid, including the pure compound, contaminated solutions, and disposables, must be treated as hazardous chemical waste.[5][9] Never discharge this chemical into drains or the environment.[12]

G cluster_waste Waste Segregation start Generate Waste Stream solid_waste Solid Waste (gloves, weigh boats, contaminated solids) start->solid_waste liquid_waste Liquid Waste (solutions, rinsates) start->liquid_waste container_solid Collect in a dedicated, sealed, and compatible solid waste container. solid_waste->container_solid container_liquid Collect in a dedicated, sealed, and compatible liquid waste container. liquid_waste->container_liquid labeling Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards (Irritant, Sensitizer, Environmental Hazard) container_solid->labeling container_liquid->labeling storage Store container in a designated, secure hazardous waste accumulation area. labeling->storage disposal Arrange for pickup by _institutional Environmental Health & Safety (EHS) department. storage->disposal

Caption: Decision workflow for hazardous waste disposal.

Disposal Protocol:

  • Segregation: Keep solid and liquid waste streams separate. Do not mix this waste with other incompatible chemical waste.[5]

  • Containerization: Collect all waste in clearly labeled, sealed, and chemically compatible containers. The label must include "Hazardous Waste," the full chemical name, and a description of the hazards (e.g., "Skin Sensitizer," "Eye Irritant," "Environmental Hazard").[5]

  • Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic and incompatible materials.[5]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Follow all local, state, and federal regulations.[11]

References

  • Essential Guide to the Proper Disposal of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt. Benchchem.
  • SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology.
  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Chemos GmbH&Co.KG.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET - 4-(1,3-Thiazol-2-yl)benzoic acid. Fisher Scientific.
  • Chapter 3 - Personal Protective Equipment. Cornell University Environment, Health and Safety.
  • Personal protective equipment for handling Camaric acid. Benchchem.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG.
  • 114161 - Benzoic acid - Safety Data Sheet.
  • Benzoic acid AGR - Labbox. Labbox.
  • SAFETY DATA SHEET - 2,1,3-Benzothiadiazole-4-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet - 1,2-benzisothiazol-3(2H)-one.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.